molecular formula C10H18O3 B13616939 Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate

Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate

Cat. No.: B13616939
M. Wt: 186.25 g/mol
InChI Key: XNXARLBUWBTTEP-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate is an organic compound with a unique structure that includes a cyclopentyl ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate typically involves the esterification of 2-(1-hydroxycyclopentyl)-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-oxocyclopentyl)-2-methylpropanoate.

    Reduction: Formation of 2-(1-hydroxycyclopentyl)-2-methylpropanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
  • Cyclopentolate

Comparison

Methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate is unique due to its combination of a cyclopentyl ring and a methyl ester group, which imparts distinct chemical properties. Compared to similar compounds like (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone and Cyclopentolate, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(1-hydroxycyclopentyl)-2-methylpropanoate

InChI

InChI=1S/C10H18O3/c1-9(2,8(11)13-3)10(12)6-4-5-7-10/h12H,4-7H2,1-3H3

InChI Key

XNXARLBUWBTTEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)C1(CCCC1)O

Origin of Product

United States

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